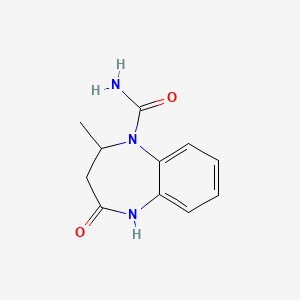![molecular formula C21H28ClN3O4S B1661399 N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline CAS No. 903580-16-5](/img/structure/B1661399.png)
N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline
Übersicht
Beschreibung
N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline is a novel, highly selective, small-molecule antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. This compound has been developed for the treatment of obesity, Alzheimer’s disease, and cognitive impairment associated with schizophrenia. It has shown potential in enhancing cognitive function and reducing food intake and body weight in preclinical studies .
Vorbereitungsmethoden
The synthesis of PRX-07034 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final compound .
Analyse Chemischer Reaktionen
PRX-07034 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable tool for studying the 5-HT6 receptor and its role in various physiological processes.
Biology: It has been used to investigate the effects of 5-HT6 receptor antagonism on cognitive function and memory enhancement.
Medicine: PRX-07034 has shown promise in the treatment of obesity, Alzheimer’s disease, and cognitive impairment associated with schizophrenia.
Wirkmechanismus
PRX-07034 exerts its effects by selectively antagonizing the 5-HT6 receptor, a G-protein coupled receptor. This antagonism leads to the modulation of neurotransmitter systems, including acetylcholine and glutamate, which are involved in cognitive function and memory. The compound’s ability to enhance cognitive function is attributed to its dual mechanism of action on these neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
PRX-07034 is unique in its high selectivity and potency as a 5-HT6 receptor antagonist. Similar compounds include:
SB-742457: Another 5-HT6 receptor antagonist with potential cognitive-enhancing properties.
Ro 04-6790: A selective 5-HT6 receptor antagonist studied for its effects on cognitive function.
SB-271046: A potent and selective 5-HT6 receptor antagonist with applications in cognitive enhancement.
PRX-07034 stands out due to its high selectivity and dual mechanism of action, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
903580-16-5 |
|---|---|
Molekularformel |
C21H28ClN3O4S |
Molekulargewicht |
454 g/mol |
IUPAC-Name |
N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline |
InChI |
InChI=1S/C21H28ClN3O4S/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27/h5-6,11-14,23-24H,7-10H2,1-4H3 |
InChI-Schlüssel |
BSLXKMCHXRCBIH-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C |
Kanonische SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1661321.png)
![2-Naphthalenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B1661325.png)
![3-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1661326.png)




![N-[(Z)-butan-2-ylideneamino]pyridine-3-carboxamide](/img/structure/B1661333.png)


![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dione, 3,12-dimethyl-](/img/structure/B1661338.png)

